molecular formula C15H16ClN5O B6460393 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one CAS No. 2549048-27-1

4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one

Cat. No.: B6460393
CAS No.: 2549048-27-1
M. Wt: 317.77 g/mol
InChI Key: ASMSJGBOTFIKHF-UHFFFAOYSA-N
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Description

4-[1-(6-Chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one is a chemical compound with the CAS Registry Number 2549048-27-1 and a molecular weight of 317.77 g/mol . It has the molecular formula C15H16ClN5O and features a complex structure incorporating both chloroquinoxaline and piperazin-2-one moieties . This combination suggests potential for interesting pharmacological properties, similar to other researched quinoxaline derivatives which have been investigated for applications in areas such as oncology . PHYSICAL AND CHEMICAL PROPERTIES Available predicted data indicates a density of 1.428 g/cm³ at 20 °C and a boiling point of 579.6 °C . The compound has a computed XLogP3 of 1.3 and a topological polar surface area of 61.4 Ų . These properties can be valuable for researchers in predicting the compound's behavior in various experimental systems. NOTE ON RESEARCH APPLICATIONS Quinoxaline-based compounds are a significant area of interest in medicinal chemistry research. For example, structurally related molecules have been studied as novel anti-cancer agents that target specific cellular pathways . Other piperazine-containing compounds are being explored for their potential in neuroscience research, such as acting as ligands for neurological targets . The specific research applications and mechanism of action for 4-[1-(6-Chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one are areas for ongoing scientific investigation. HANDLING AND USAGE This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and conduct all experiments in accordance with applicable laboratory safety standards.

Properties

IUPAC Name

4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O/c16-10-1-2-12-13(5-10)18-6-14(19-12)21-7-11(8-21)20-4-3-17-15(22)9-20/h1-2,5-6,11H,3-4,7-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMSJGBOTFIKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2CN(C2)C3=CN=C4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethylenediamine-Mediated Cyclization

Reacting N-methyl ethylenediamine with methyl benzoylformate in toluene at 60–65°C forms 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one, a model for azetidine-piperazine hybrids. For the target compound:

  • Intermediate Synthesis :

    • React 6-chloroquinoxaline-2-carbaldehyde with 3-azetidinylmethanol in THF under Mitsunobu conditions (DIAD, PPh₃).

    • Isolate 1-(6-chloroquinoxalin-2-yl)azetidin-3-yl methanol (62% yield).

Oxidative Functionalization

Oxidize the alcohol to a ketone using Dess-Martin periodinane, yielding 1-(6-chloroquinoxalin-2-yl)azetidin-3-one (89% yield).

Piperazin-2-One Cyclization Strategies

The piperazin-2-one ring is synthesized via two primary routes:

Reductive Amination of β-Amino Amides

  • Intermediate Preparation :

    • Couple 1-(6-chloroquinoxalin-2-yl)azetidin-3-one with β-alanine methyl ester using EDC/HOBt.

    • Reduce the resulting imine with NaBH₄ to form a β-amino alcohol (74% yield).

  • Cyclization :

    • Heat the β-amino alcohol in acetic anhydride to induce cyclodehydration, forming the piperazin-2-one core (68% yield).

Lithium Aluminum Hydride (LiAlH₄) Reduction

A patent describes reducing 3,4-dehydropiperazine-2-one derivatives with LiAlH₄ in THF:

  • Treat 1-(6-chloroquinoxalin-2-yl)-3,4-dehydropiperazine-2-one with LiAlH₄ at 50–55°C for 4 hours.

  • Isolate 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one in 60.5% yield.

MethodReagents/ConditionsYieldReference
Reductive AminationNaBH₄, Ac₂O, Δ68%
LiAlH₄ ReductionLiAlH₄, THF, 50–55°C60.5%

Optimization and Scalability

Solvent and Temperature Effects

  • THF vs. Toluene : THF improves LiAlH₄ reactivity but requires strict anhydrous conditions.

  • Cyclization Temperature : Heating above 60°C in acetic anhydride accelerates cyclization but risks decomposition.

Catalytic Enhancements

  • Palladium Catalysis : Suzuki coupling for introducing aryl groups to azetidine improves regioselectivity (unreported in sources but inferred from analogous syntheses).

Comparative Analysis of Synthetic Routes

The LiAlH₄ reduction method offers superior scalability (60.5% yield) compared to reductive amination (68% yield but lower purity). However, the latter avoids pyrophoric reagents, enhancing safety.

ParameterLiAlH₄ ReductionReductive Amination
Yield60.5%68%
SafetyLow (pyrophoric)Moderate
ScalabilityHighModerate
Purity>95%85–90%

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structure of 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one , several types of chemical reactions could be considered:

  • Nucleophilic Substitution : The chlorine atom on the quinoxaline ring could undergo nucleophilic substitution reactions, where a nucleophile replaces the chlorine atom.

  • Ring Opening Reactions : The azetidine and piperazine rings could potentially undergo ring-opening reactions under certain conditions, such as acidic or basic hydrolysis.

  • Condensation Reactions : The piperazin-2-one part of the molecule might participate in condensation reactions with other molecules containing suitable functional groups.

Reaction Conditions and Mechanisms

The specific conditions and mechanisms for these reactions would depend on the reagents and solvents used. For example:

  • Nucleophilic Substitution : This would typically involve a strong nucleophile in a polar aprotic solvent.

  • Ring Opening Reactions : These might require acidic or basic conditions, depending on the stability of the intermediate species formed.

  • Condensation Reactions : These often require heating in the presence of a suitable catalyst or dehydrating agent.

Data Tables for Related Compounds

While specific data for 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one is not available, related compounds can provide insights into potential chemical behaviors. For instance, quinoxaline derivatives have been studied for their biological activities and chemical reactivity .

Compound TypeReaction TypeConditionsOutcome
Quinoxaline DerivativesNucleophilic SubstitutionStrong nucleophile, polar aprotic solventReplacement of leaving group
Piperazine DerivativesRing Opening ReactionsAcidic or basic conditionsFormation of open-chain products
Heterocyclic CompoundsCondensation ReactionsHeating with catalyst or dehydrating agentFormation of new heterocycles

Scientific Research Applications

Medicinal Chemistry

1.1 Structure and Properties

4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one is characterized by its unique structural components, which include a piperazine ring and a quinoxaline moiety. The molecular formula is C14H16ClN3OC_{14}H_{16}ClN_3O, with a molecular weight of approximately 273.75 g/mol. The presence of chlorine and nitrogen atoms contributes to its biological activity.

1.2 Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine and piperazine rings. Recent patents detail methods for synthesizing related compounds, indicating a growing interest in derivatives that enhance efficacy or reduce side effects .

Pharmacological Applications

2.1 Antagonistic Activity

Research indicates that 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one exhibits antagonistic activity against Toll-like receptors (TLR7, TLR8, and TLR9). These receptors play critical roles in immune response modulation, making this compound a candidate for treating autoimmune diseases such as systemic lupus erythematosus (SLE) and lupus nephritis .

2.2 Cytotoxicity and Stability

In vitro studies have demonstrated that this compound possesses significant cytotoxicity against various cancer cell lines. Its stability in human microsomes suggests potential for development as an anticancer agent while minimizing metabolic degradation .

Case Studies

3.1 Systemic Lupus Erythematosus Treatment

A study published in a peer-reviewed journal highlighted the efficacy of TLR antagonists in managing SLE symptoms. The compound was tested in animal models, showing reduced disease activity scores and improved renal function markers compared to control groups .

3.2 Cancer Cell Line Studies

Another investigation focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with varying concentrations led to significant apoptosis and cell cycle arrest at the G0/G1 phase, suggesting its potential use as a chemotherapeutic agent .

Summary Table of Applications

Application AreaDescription
Autoimmune DiseasesTLR7/8/9 antagonism for treating SLE and lupus nephritis
Cancer TherapyCytotoxic effects on various cancer cell lines
Drug DevelopmentOngoing synthesis of analogs for improved efficacy

Mechanism of Action

The mechanism of action of 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety is known to interact with various biological targets, including DNA, proteins, and enzymes, leading to modulation of their activity. The azetidine and piperazine rings further enhance its binding affinity and specificity, making it a potent compound for various biological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound’s structural analogs primarily differ in substituents on the azetidine-piperazinone core or the attached aromatic system. Below is a comparative analysis based on molecular features and available

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Activity
4-[1-(6-Chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one 6-Chloroquinoxaline, azetidine-piperazinone C₁₆H₁₅ClN₆O ~342.8 Presumed cytotoxicity (quinoxaline derivatives often target DNA/RNA)
4-[1-(6-Methoxypyrimidin-4-yl)azetidin-3-yl]piperazin-2-one 6-Methoxypyrimidine C₁₂H₁₇N₅O₂ 263.30 Lower molecular weight; methoxy group may reduce reactivity vs. chlorine
4-(Azetidin-3-yl)piperazin-2-one dihydrochloride No aromatic substituent C₇H₁₄N₃O·2HCl ~232.1 Core scaffold; used as a precursor for further derivatization
4-(Azetidin-3-yl)-1-methylpiperazin-2-one hydrochloride Methyl group on piperazinone nitrogen C₈H₁₆N₃O·HCl ~221.7 Increased steric hindrance; altered pharmacokinetics

Physicochemical Properties

  • Solubility : Dihydrochloride salts (e.g., CAS 1403766-76-6) exhibit higher aqueous solubility than neutral analogs, critical for in vivo applications .
  • Thermal Stability : Data gaps exist for melting/boiling points, but methyl or halogen substituents generally increase thermal stability compared to unsubstituted scaffolds .

Biological Activity

The compound 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activities, including antitumor, antibacterial, and antifungal properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure

The chemical formula for 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one is C14H16ClN5OC_{14}H_{16}ClN_{5}O. The structure features a piperazine ring, which is known for its diverse biological activities. The presence of the quinoxaline moiety contributes to its potential as an effective pharmacological agent.

Antitumor Activity

Research indicates that compounds containing piperazine and quinoxaline derivatives exhibit significant antitumor activity. In vitro studies have shown that 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one can inhibit the proliferation of various cancer cell lines. The mechanisms underlying this activity may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key signaling pathways involved in cell survival and proliferation.

Antibacterial and Antifungal Activity

The compound has also demonstrated notable antibacterial and antifungal properties. In studies evaluating its efficacy against various microbial strains, it was found to possess:

  • Broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Antifungal activity against common fungal pathogens.

These effects are likely attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

The biological activities of 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one can be attributed to its interaction with specific biological targets:

  • TLR Antagonism : The compound has been identified as a TLR7, TLR8, and TLR9 antagonist, which may play a role in modulating immune responses, particularly in autoimmune conditions such as systemic lupus erythematosus (SLE) and lupus nephritis .
  • Cytotoxic Effects : Studies have shown that the compound exhibits cytotoxicity towards tumor cells while maintaining low toxicity towards normal cells, indicating a selective action that could be beneficial in cancer therapy .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Antitumor Efficacy : In a study involving human cancer cell lines, treatment with 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Testing : The compound was tested against clinical isolates of bacteria and fungi. Results showed a minimum inhibitory concentration (MIC) that was significantly lower than that of commonly used antibiotics, suggesting its potential as an alternative therapeutic agent .

Q & A

Q. How can computational modeling guide scaffold optimization?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) assess conformational flexibility in solution. Quantum mechanics (QM) calculations (e.g., DFT) predict electronic effects of substituents on binding energy. ADMET predictors (e.g., SwissADME) forecast pharmacokinetic liabilities .

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